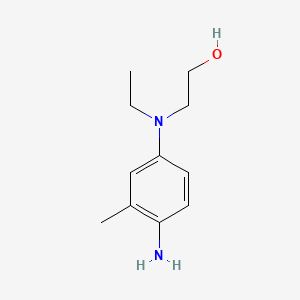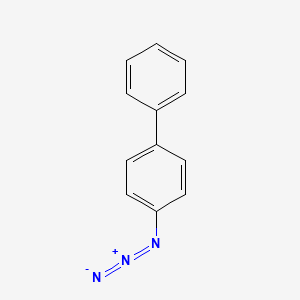
4-叠氮联苯
描述
Synthesis Analysis
4-Azidobiphenyl and related compounds can be synthesized through various methods, including the reaction of dilithiobiphenyl with BCl(3) and subsequent reaction with trimethylsilyl azide. This approach yields azido compounds that exhibit interesting reactivity and structural characteristics, such as forming cyclic trimers in the solid state and undergoing transformations in the presence of water and oxygen (Biswas, Oppel, & Bettinger, 2010).
Molecular Structure Analysis
The molecular structure of azidobiphenyl derivatives is characterized by their azide groups and biphenyl cores. These structures have been analyzed using techniques like X-ray diffraction and computational chemistry, revealing the presence of strong Lewis acidity in their boron centers and the structural features of the azide groups (Biswas, Oppel, & Bettinger, 2010).
Chemical Reactions and Properties
Azidobiphenyl compounds participate in various chemical reactions, including polymerization and cross-linking processes. For example, aromatic polyesters containing azido groups can undergo chemical modifications and thermal cross-linking, leading to materials with enhanced physical properties (Nagane et al., 2019).
Physical Properties Analysis
The physical properties of azidobiphenyl derivatives, such as crystallinity and phase behavior, are influenced by their molecular structure. For instance, certain azidobiphenyl compounds exhibit liquid-crystalline properties, with the mesomorphic behavior dependent on the specific substituents used in their synthesis (Iwan et al., 2010).
Chemical Properties Analysis
The chemical properties of 4-Azidobiphenyl derivatives are characterized by their reactivity towards various chemical agents and their potential for forming polymers and other complex molecules. The introduction of azido groups into biphenyl compounds can significantly alter their reactivity, enabling the synthesis of materials with specific functionalities (Kaiser & Richert, 2010).
科学研究应用
光反应中芳基氮烯的形成:研究了 4-叠氮联苯在紫外光照射下形成芳基氮烯的能力。研究表明,大约 20% 的 4-叠氮联苯分子转化为三重态 2-联苯氮烯和二氮分子。与其他类似化合物相比,这种反应是 4-叠氮联苯独有的 (高山等人,2010 年)。
用作硫醇保护基:三(4-叠氮苯基)甲醇是 4-叠氮联苯的衍生物,已被证明可用作肽合成中硫醇的保护基。它可以在温和的条件下裂解,并且由于其通过环加成反应具有功能化的潜力,因此在材料化学应用中很有用 (邱等人,2023 年)。
电化学还原研究:研究了 4-叠氮苯基-脱氧核苷酸缀合物的电化学行为。这些化合物根据环境的 pH 值被不同地还原。该研究还提出了这些缀合物电化学还原的机理,这对于理解生化系统中的氧化还原反应可能具有重要意义 (Daňhel 等人,2018 年)。
生态毒理学评价:使用各种生物测定法评估了 4-氨基联苯(一种与 4-叠氮联苯相关的化合物)的生态毒理学效应。这项研究强调了使用一系列测试来充分了解此类化合物对环境影响的重要性 (姜宁等人,2004 年)。
抗病毒应用:与 4-叠氮联苯相关的核苷类似物 4'-叠氮尿苷已被证明可以抑制丙型肝炎病毒复制。这项研究证明了 4'-叠氮尿苷衍生物在抗病毒治疗中的潜力 (佩罗内等人,2007 年)。
未来方向
属性
IUPAC Name |
1-azido-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-15-14-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXOTFVRBPJFQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185548 | |
| Record name | 4-Azido-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azidobiphenyl | |
CAS RN |
31656-91-4 | |
| Record name | 4-Azido-1,1'-biphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031656914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Azido-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AZIDODIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVA737WG4E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



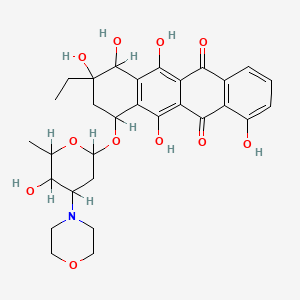
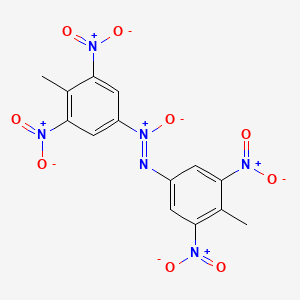
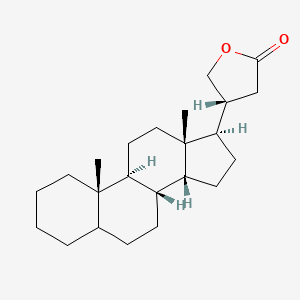
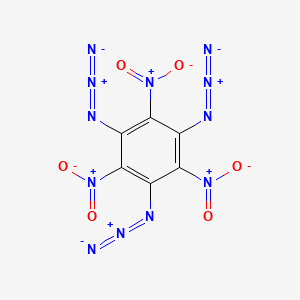
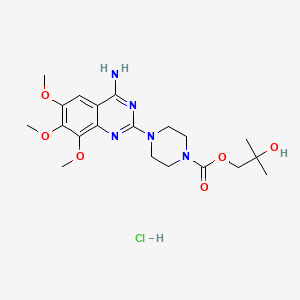
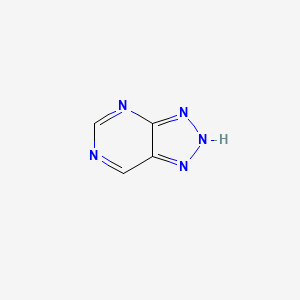
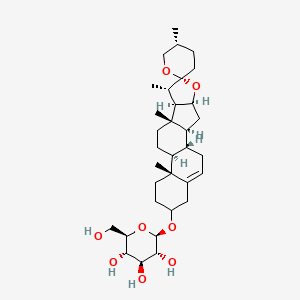
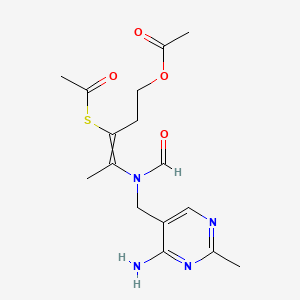
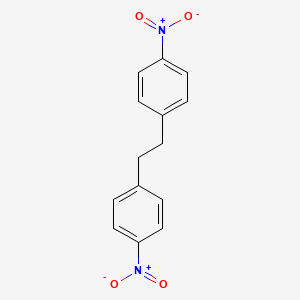
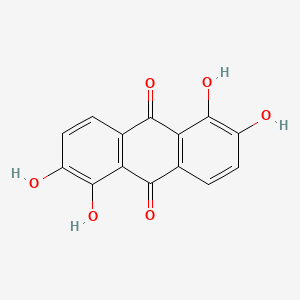
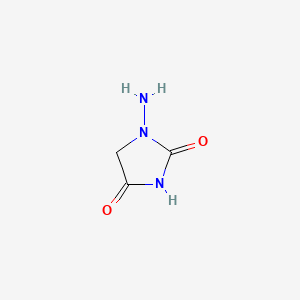
![(4R,7R,10S,13R,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1197228.png)

